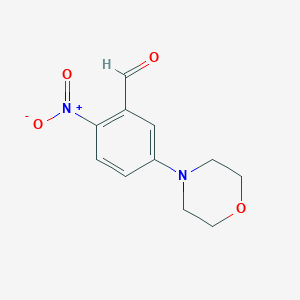

5-Morpholino-2-nitrobenzaldehyde

Description

Structure

3D Structure

Properties

IUPAC Name |

5-morpholin-4-yl-2-nitrobenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O4/c14-8-9-7-10(1-2-11(9)13(15)16)12-3-5-17-6-4-12/h1-2,7-8H,3-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDPBSDXZXZCLNA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=CC(=C(C=C2)[N+](=O)[O-])C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601285699 | |

| Record name | 5-(4-Morpholinyl)-2-nitrobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601285699 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

113259-81-7 | |

| Record name | 5-(4-Morpholinyl)-2-nitrobenzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=113259-81-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(4-Morpholinyl)-2-nitrobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601285699 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 5 Morpholino 2 Nitrobenzaldehyde

Strategies for the Synthesis of 5-Morpholino-2-nitrobenzaldehyde

The creation of this compound is typically achieved through a multi-step process that begins with a suitably substituted benzene (B151609) derivative. The key challenges lie in the selective placement of the functional groups to achieve the desired isomer.

Precursor Functionalization and Regioselective Introduction of Nitro and Morpholino Groups

The synthesis often commences with a precursor that facilitates the regioselective introduction of the nitro and morpholino groups. A common starting material is a halogenated benzaldehyde (B42025), which provides a reactive site for the subsequent introduction of the morpholine (B109124) ring.

Nucleophilic Aromatic Substitution Routes for Morpholine Incorporation

A prevalent and effective method for introducing the morpholine group is through a nucleophilic aromatic substitution (SNAr) reaction. This reaction is particularly well-suited for aromatic rings that are activated by electron-withdrawing groups, such as the nitro group. The nitro group, being strongly electron-withdrawing, activates the aromatic ring towards nucleophilic attack, facilitating the displacement of a leaving group, typically a halogen, by the incoming nucleophile, in this case, morpholine. The reaction is generally favored when the leaving group is positioned at the ortho or para position relative to the electron-withdrawing group.

In a common synthetic approach, 5-chloro-2-nitrobenzaldehyde (B146351) serves as the key precursor. The chlorine atom at the 5-position is susceptible to substitution by morpholine. This reaction is often carried out in the presence of a base to neutralize the hydrogen halide formed during the reaction. The choice of solvent and temperature is critical in controlling the reaction rate and minimizing the formation of by-products. Microwave-assisted, solvent-free conditions have also been explored for similar nucleophilic aromatic substitutions on activated nitroaromatic systems, offering potential for faster reaction times and simplified purification.

Controlled Nitration Pathways for Benzaldehyde Derivatives

The regioselective introduction of the nitro group is another crucial step. When starting with a substituted benzaldehyde, the directing effects of the existing substituents govern the position of nitration. For instance, the nitration of m-chlorobenzaldehyde can be controlled to yield 2-nitro-5-chlorobenzaldehyde. This is typically achieved using a mixture of concentrated nitric acid and sulfuric acid under carefully controlled temperature conditions, often at or below room temperature, to prevent over-nitration and the formation of undesired isomers. The aldehyde group is a meta-directing deactivator, while the chloro group is an ortho-, para-directing deactivator. The interplay of these directing effects, along with steric hindrance, influences the final position of the nitro group.

Optimization of Reaction Conditions for Enhanced Yield and Purity

To maximize the efficiency of the synthesis and the quality of the final product, careful optimization of the reaction conditions is paramount. This involves a systematic evaluation of various parameters that can influence the reaction's outcome.

Evaluation of Solvent Systems and Their Influence on Reaction Efficiency

The choice of solvent can significantly impact the rate and selectivity of the nucleophilic aromatic substitution reaction. A range of solvents can be employed, and their effects are often evaluated to find the optimal medium. The ideal solvent should be inert to the reactants and products, have a suitable boiling point for the desired reaction temperature, and effectively solvate the transition state to facilitate the reaction. For the reaction of 5-chloro-2-nitrobenzaldehyde with morpholine, polar aprotic solvents are often considered. The optimization of solvothermal reaction conditions, including the choice of solvent and its volume, is a key area of investigation to improve yield and crystal quality of the final product.

| Parameter | Condition 1 | Condition 2 | Condition 3 | Outcome |

| Solvent | Toluene | Acetonitrile (B52724) | Dimethylformamide (DMF) | Varying reaction rates and yields |

| Catalyst | None | K2CO3 | Triethylamine | Base is typically required |

| Temperature | Room Temp | 50 °C | 100 °C | Higher temperatures generally increase reaction rate |

Temperature and Pressure Control in Reaction Kinetics

Temperature is a critical parameter that directly influences the kinetics of the reaction. Higher temperatures generally lead to faster reaction rates, but can also promote the formation of side products, thus reducing the purity of the desired compound. Therefore, a balance must be struck to achieve a reasonable reaction time while maintaining high selectivity. For instance, in the nitration of benzaldehyde derivatives, the temperature is often kept low to control the exothermic nature of the reaction and to favor the formation of the desired isomer. In the context of nucleophilic aromatic substitution, the reaction may be conducted at elevated temperatures, sometimes under reflux, to drive the reaction to completion. Pressure can also be a factor, particularly in sealed-vessel reactions or when using volatile reactants or solvents. However, for many laboratory-scale syntheses of this type, the reactions are conducted at atmospheric pressure.

| Precursor | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| m-Chlorobenzaldehyde | Conc. HNO3, Conc. H2SO4 | - | <10 | 1 | - |

| 5-Chloro-2-nitrobenzaldehyde | Morpholine, K2CO3 | DMF | 80-100 | 4-6 | - |

Note: The yields for the individual steps can vary and are dependent on the specific experimental conditions and scale of the reaction. The data presented is illustrative of typical conditions.

Stoichiometric Considerations and Catalyst Loading Optimization

The synthesis of this compound and its derivatives often involves catalytic processes where the stoichiometry of reactants and the amount of catalyst are critical for maximizing yield and minimizing side reactions. While specific optimization studies for the synthesis of this compound are not extensively documented in publicly available literature, general principles of organic synthesis and findings from related reactions provide valuable insights.

In many synthetic procedures involving aromatic substitutions or couplings, the molar ratio of the reactants is a key parameter. For instance, in a hypothetical synthesis of this compound from a precursor like 5-fluoro-2-nitrobenzaldehyde (B184836) and morpholine, the stoichiometry would typically involve a slight excess of the amine (morpholine) to ensure complete consumption of the more valuable starting material.

Catalyst loading is another crucial factor. In reactions like palladium-catalyzed cross-coupling, which could be a potential route to introduce the morpholino group, optimizing the catalyst loading is essential. High catalyst loading can be costly and may lead to difficulties in purification, while too low a loading can result in sluggish or incomplete reactions. Optimization is typically achieved by running a series of small-scale reactions with varying catalyst concentrations to identify the lowest effective amount.

The following table illustrates a hypothetical optimization of catalyst loading for a generic reaction, based on common practices in synthetic chemistry.

Table 1: Hypothetical Catalyst Loading Optimization

| Entry | Catalyst Loading (mol%) | Reaction Time (h) | Yield (%) |

|---|---|---|---|

| 1 | 0.5 | 24 | 65 |

| 2 | 1.0 | 12 | 85 |

| 3 | 2.0 | 12 | 86 |

Green Chemistry Approaches in Synthetic Design

Green chemistry principles are increasingly being integrated into the synthesis of chemical compounds to reduce environmental impact. For the synthesis of this compound, several green chemistry strategies can be envisioned, drawing from advancements in the synthesis of related compounds.

One key aspect is the use of environmentally benign solvents. Water is a highly desirable solvent due to its low cost, non-toxicity, and non-flammability. For instance, the synthesis of azoxybenzenes from nitrosobenzenes has been successfully achieved in water using N,N-diisopropylethylamine (DIPEA) as a catalyst, offering a green alternative to traditional methods that use volatile organic solvents. nih.gov

Furthermore, the development of one-pot or multi-component reactions (MCRs) is a cornerstone of green chemistry as it reduces the number of synthetic steps, minimizes waste, and saves time and energy. tcichemicals.com A domino nitro reduction-Friedländer heterocyclization for the preparation of quinolines from 2-nitrobenzaldehydes using iron powder in acetic acid is a prime example of such a process. nih.gov This reaction proceeds through a cascade of events in a single pot, showcasing the efficiency of this approach. nih.gov

The use of safer and more efficient oxidizing or reducing agents is also a key consideration. For example, the selective oxidation of 2-nitrobenzyl alcohol to 2-nitrobenzaldehyde (B1664092) has been achieved with high yield and purity using a water-soluble TEMPO-based catalyst and sodium hypochlorite (B82951) (NaClO) as the oxidant, presenting a greener alternative to traditional heavy metal-based oxidants.

Table 2: Comparison of Traditional vs. Green Synthetic Approaches for a Hypothetical Transformation

| Parameter | Traditional Method | Green Chemistry Approach |

|---|---|---|

| Solvent | Volatile Organic Solvents (e.g., Toluene, THF) | Water, Ethanol (B145695), or solvent-free |

| Catalyst | Homogeneous (e.g., Lewis acids) | Heterogeneous, recyclable (e.g., solid acids) |

| Reagents | Stoichiometric, often hazardous | Catalytic, less toxic alternatives |

| Process | Multi-step, with isolation of intermediates | One-pot, multi-component reactions |

| Waste | Significant by-product formation | High atom economy, minimal waste |

Derivatization Reactions of this compound

The aldehyde functional group in this compound is a versatile handle for a wide array of chemical transformations, allowing for the synthesis of a diverse range of derivatives.

Formation of Schiff Bases and Imine Derivatives

The condensation of this compound with primary amines is expected to readily form Schiff bases, also known as imines. This reaction is typically carried out by refluxing the aldehyde and the amine in a suitable solvent like ethanol, often with a catalytic amount of acid. The electron-withdrawing nitro group and the electron-donating morpholino group on the aromatic ring can influence the reactivity of the aldehyde and the properties of the resulting Schiff base.

While specific examples with this compound are not abundant in the literature, the synthesis of Schiff bases from other substituted nitrobenzaldehydes is well-established. For example, various Schiff bases have been synthesized from p-nitrobenzaldehyde and m-nitroaniline by refluxing in ethanol with a few drops of sodium hydroxide (B78521) solution. ijtsrd.com Similarly, chiral Schiff base ligands have been prepared by reacting ortho-, meta-, and para-nitrobenzaldehydes with (1R,2R)-(-)-1,2-diaminocyclohexane in refluxing ethanol. mdpi.com These reactions typically proceed in good yields, demonstrating the general applicability of this transformation. mdpi.com

Table 3: Examples of Schiff Base Synthesis from Substituted Nitrobenzaldehydes

| Nitrobenzaldehyde | Amine | Product | Yield (%) | Reference |

|---|---|---|---|---|

| p-Nitrobenzaldehyde | m-Nitroaniline | 1-nitro-4-(1-imino, 4-nitrophenyl) benzene | Not specified | ijtsrd.com |

| o-Nitrobenzaldehyde | (1R,2R)-(-)-1,2-diaminocyclohexane | Chiral Schiff base ligand | 76.4 | mdpi.com |

| m-Nitrobenzaldehyde | (1R,2R)-(-)-1,2-diaminocyclohexane | Chiral Schiff base ligand | 94.4 | mdpi.com |

Synthesis of Hydrazone Analogues and Their Chemical Reactivity

Reacting this compound with hydrazine (B178648) or its derivatives, such as hydrazine hydrate (B1144303) or substituted hydrazines, would lead to the formation of hydrazones. These compounds are of interest due to their diverse biological activities. The synthesis is typically a straightforward condensation reaction, similar to Schiff base formation.

For instance, 2-nitrobenzaldehyde has been used as a precursor in the catalyst-free synthesis of hydrazones by condensation with hydrazine hydrate. wiserpub.com These resulting hydrazone compounds have shown potential as antitubercular and antifungal agents. wiserpub.com Another study describes the synthesis of a range of hydrazones from 5-nitro-2-furaldehyde (B57684) with adamantane (B196018) alkanohydrazides, which exhibited significant trypanocidal activity. rsc.org This highlights the potential for creating biologically active molecules by derivatizing aldehydes like this compound into hydrazones. The reactivity of the resulting hydrazones can be further explored, for example, through cyclization reactions or by acting as ligands in coordination chemistry.

Oxidative and Reductive Transformations of the Aldehyde Moiety

The aldehyde group of this compound can be either oxidized to a carboxylic acid or reduced to an alcohol.

Oxidative Transformations: The oxidation of the aldehyde to a carboxylic acid, yielding 5-morpholino-2-nitrobenzoic acid, can be achieved using various oxidizing agents. A recent study on 2-nitrobenzaldehyde demonstrated its oxidation to 2-nitrobenzoic acid using selenium dioxide. wiserpub.com Other common oxidizing agents like potassium permanganate (B83412) or chromic acid could also be employed, although greener alternatives are preferred.

Reductive Transformations: The reduction of the aldehyde group to a primary alcohol, forming (5-morpholino-2-nitrophenyl)methanol, can be accomplished using reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). It is important to note that the nitro group can also be susceptible to reduction. However, selective reduction of the aldehyde in the presence of a nitro group is often possible with milder reducing agents like NaBH₄ under controlled conditions.

Conversely, the nitro group can be selectively reduced while leaving the aldehyde group intact. A notable example is the domino nitro reduction-Friedländer heterocyclization, where 2-nitrobenzaldehydes are reduced in situ with iron powder in acetic acid in the presence of active methylene (B1212753) compounds to form quinolines. nih.gov This demonstrates the feasibility of selectively targeting the nitro group for reduction. The reduction of m-nitrobenzaldehyde with lithium aluminum hydride has been reported to yield m,m'-azobenzyl alcohol, indicating that under certain conditions, both the nitro and aldehyde groups can be reduced, followed by dimerization. researchgate.net

Multi-component Reactions Involving this compound as a Substrate

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single step to form a complex product. tcichemicals.com Aldehydes are common substrates in many named MCRs, and this compound could potentially be utilized in these reactions to generate a variety of complex molecules.

Examples of MCRs where this compound could serve as the aldehyde component include:

Strecker Reaction: A three-component reaction between an aldehyde, an amine, and a cyanide source to produce α-amino nitriles, which are precursors to α-amino acids. tcichemicals.comnih.gov

Hantzsch Dihydropyridine Synthesis: A three-component reaction of an aldehyde, a β-ketoester, and ammonia (B1221849) or an ammonium (B1175870) salt to form dihydropyridines. tcichemicals.com

Biginelli Reaction: A three-component reaction between an aldehyde, a β-dicarbonyl compound (like ethyl acetoacetate), and urea (B33335) or thiourea (B124793) to synthesize dihydropyrimidinones. tcichemicals.com

Petasis (Borono-Mannich) Reaction: A reaction of an aldehyde, an amine, and a boronic acid to yield substituted amines. nih.gov

While specific examples utilizing this compound in these MCRs are not readily found in the literature, the general applicability of these reactions to a wide range of aldehydes suggests that it would be a viable substrate. The electronic properties conferred by the morpholino and nitro substituents would likely influence the reaction kinetics and the properties of the resulting products.

Table 4: Common Multi-component Reactions with Aldehydes

| Reaction Name | Components | Product Type |

|---|---|---|

| Strecker Reaction | Aldehyde, Amine, Cyanide | α-Amino nitrile |

| Hantzsch Synthesis | Aldehyde, β-Ketoester, Ammonia | Dihydropyridine |

| Biginelli Reaction | Aldehyde, β-Dicarbonyl, Urea/Thiourea | Dihydropyrimidinone |

Elucidation of Chemical Reactivity and Reaction Mechanisms

Electronic Effects of Substituents on Aromatic Reactivity

The substituents on the benzaldehyde (B42025) ring create a nuanced electronic environment that governs its reactivity. The nitro group acts as a strong deactivator, while the morpholino group is a potent activator.

The nitro group (-NO₂) at the C-2 position is a powerful electron-withdrawing group (EWG). It deactivates the aromatic ring towards electrophilic aromatic substitution by significantly reducing the electron density of the π-system. assets-servd.hostwikipedia.orglibretexts.org This deactivation occurs through two primary mechanisms:

Inductive Effect (-I): The high electronegativity of the nitrogen and oxygen atoms in the nitro group pulls electron density away from the aromatic ring through the sigma bond framework. libretexts.orglasalle.edu

Resonance Effect (-M or -R): The nitro group can withdraw π-electrons from the ring, delocalizing them onto the oxygen atoms. This effect is most pronounced at the ortho and para positions relative to the nitro group, leaving these positions with a partial positive charge. lasalle.edu

Consequently, the presence of the nitro group makes the aromatic ring less nucleophilic and thus less reactive towards electrophiles. youtube.com The deactivating nature of the nitro group can make electrophilic substitution reactions significantly slower compared to unsubstituted benzene (B151609). libretexts.orgmsu.edumsu.edu

In contrast to the nitro group, the morpholino substituent at the C-5 position functions as a strong activating group. The nitrogen atom of the morpholino ring is directly attached to the aromatic system and possesses a lone pair of electrons. This allows it to act as an electron-donating group (EDG) primarily through a strong positive resonance effect (+M or +R). wikipedia.orgmasterorganicchemistry.com

Inductive Effect (-I): Due to the electronegativity of the nitrogen and oxygen atoms within the morpholino ring, it also exerts a weaker electron-withdrawing inductive effect. libretexts.org

However, for amino groups directly attached to an aromatic ring, the electron-donating resonance effect strongly outweighs the inductive effect. wikipedia.orglibretexts.org Therefore, the morpholino group is classified as a strong activating group that promotes electrophilic aromatic substitution.

The regiochemical outcome of electrophilic aromatic substitution on 5-Morpholino-2-nitrobenzaldehyde is determined by the combined directing effects of all three substituents. In reactions involving multiple substituents on a benzene ring, the most powerfully activating group typically controls the position of incoming electrophiles. stackexchange.comquora.com

Morpholino Group (Activator): Directs incoming electrophiles to the ortho and para positions (C-2, C-4, and C-6).

Nitro Group (Deactivator): Directs incoming electrophiles to the meta positions (C-4 and C-6).

Aldehyde Group (Deactivator): Directs incoming electrophiles to the meta positions (C-3 and C-5).

The directing influences converge on the C-4 and C-6 positions. The strong activating and ortho-, para-directing morpholino group's influence is dominant. It strongly favors substitution at C-4 and C-6. This is reinforced by the meta-directing effect of the nitro group, which also favors these positions. Therefore, electrophilic attack is overwhelmingly directed to the C-4 and C-6 positions of the aromatic ring.

| Substituent (Position) | Electronic Effect | Classification | Directing Influence |

|---|---|---|---|

| Aldehyde (-CHO at C-1) | -I, -M (Electron-Withdrawing) | Deactivating | Meta (C-3, C-5) |

| Nitro (-NO₂ at C-2) | -I, -M (Strongly Electron-Withdrawing) | Strongly Deactivating | Meta (C-4, C-6) |

| Morpholino (at C-5) | -I, +M (Strongly Electron-Donating) | Strongly Activating | Ortho, Para (C-2, C-4, C-6) |

Mechanistic Insights into Nucleophilic and Electrophilic Pathways

The electronic landscape of this compound makes it amenable to both nucleophilic reactions at the carbonyl center and substitution reactions on the aromatic ring.

The reactivity of an aldehyde towards nucleophilic addition is highly sensitive to the electronic effects of the substituents on the aromatic ring. libretexts.org Electron-withdrawing groups enhance the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack, while electron-donating groups have the opposite effect. brainly.comlearncbse.inshaalaa.com

In this compound, the potent electron-withdrawing nitro group is positioned ortho to the aldehyde. This proximity allows it to exert a strong -I and -M effect, which pulls electron density away from the carbonyl carbon. sarthaks.comdoubtnut.comyoutube.com This effect significantly increases the partial positive charge on the carbonyl carbon, thereby activating it for nucleophilic addition reactions. brainly.comshaalaa.comsarthaks.comyoutube.com Although the meta-positioned morpholino group has an electron-donating character, the influence of the ortho-nitro group is dominant in activating the aldehyde function. Consequently, the aldehyde group in this molecule is expected to be highly reactive towards nucleophiles. The reaction proceeds via the typical nucleophilic addition mechanism, where the nucleophile attacks the electrophilic carbonyl carbon, leading to a tetrahedral alkoxide intermediate. libretexts.org

| Substituent | Effect on Carbonyl Carbon | Impact on Nucleophilic Addition Reactivity |

|---|---|---|

| Ortho-Nitro Group | Increases electrophilicity (electron withdrawal) | Strongly Activating |

| Meta-Morpholino Group | Slightly decreases electrophilicity (electron donation) | Weakly Deactivating |

The substituted ring can undergo both electrophilic and nucleophilic aromatic substitution, with the feasibility of each pathway dictated by the substituents.

Electrophilic Aromatic Substitution (EAS): As detailed in section 3.1.3, the strong activating effect of the morpholino group directs incoming electrophiles to the C-4 and C-6 positions. Despite the presence of two deactivating groups, the powerful electron-donating nature of the amino nitrogen makes the ring sufficiently nucleophilic at these specific positions to undergo EAS reactions.

Nucleophilic Aromatic Substitution (SNAr): The presence of a strong electron-withdrawing group, such as a nitro group, ortho or para to a leaving group can render an aromatic ring susceptible to nucleophilic attack. msu.eduvapourtec.com For an SNAr reaction to occur, the aromatic ring must be electron-deficient to be attacked by a nucleophile. vapourtec.com The nitro group at the C-2 position makes the entire ring more electron-poor and would strongly activate it for SNAr if a suitable leaving group were present at an ortho or para position (e.g., C-1 or C-3). The mechanism involves the formation of a resonance-stabilized Meisenheimer complex intermediate, followed by the departure of the leaving group to restore aromaticity. vapourtec.com

Catalytic Behavior and Mechanistic Proposals

The aldehyde group in this compound serves as a primary site for catalytic transformations, particularly in the synthesis of amides.

Role of this compound as a Reactant in Catalytic Amidation

This compound is a viable substrate for catalytic oxidative amidation reactions. In this role, the aldehyde moiety is converted into an amide in the presence of an amine and a suitable catalyst system. Research on analogous structures, such as 4-nitrobenzaldehyde, has demonstrated efficient conversion to the corresponding morpholino-methanone product using a cooperative nanoscale ZnO–NiO–Ni heterojunction catalyst and tert-butyl hydroperoxide (TBHP) as an oxidant rsc.org.

This methodology is tolerant of various functional groups, including the nitro group, suggesting that this compound could react with a range of secondary amines (e.g., piperidine, pyrrolidine) or even primary amines to yield the corresponding N-substituted amides rsc.orgresearchgate.net. The reaction proceeds by the direct oxidation of the aldehyde in the presence of the amine, forming the C-N bond.

An alternative, though less direct, pathway in some catalytic systems involves the in situ reduction of the nitro group to an amine. Nickel/photoredox-catalyzed processes have been shown to reduce nitroarenes to anilines, which then react with a separate aldehyde source to form amides in a fully catalytic cycle. While plausible, this would require this compound to act as both the nitro-containing substrate for reduction and potentially the aldehyde source for a different amine, making the direct oxidative amidation of the existing aldehyde group a more straightforward application.

Mechanisms of Catalyst-Substrate Interactions

The mechanism of catalytic amidation generally involves the activation of the aldehyde by a metal catalyst. In the case of the ZnO–NiO–Ni heterojunction system, the synergistic cooperation between the different metal oxide and metallic sites is crucial for enhancing reaction efficiency and selectivity rsc.org. The aldehyde substrate, this compound, would likely coordinate to an active site on the catalyst surface.

The subsequent steps involve the amine nucleophile. A plausible catalytic cycle for oxidative amidation is depicted below:

Coordination: The aldehyde oxygen of this compound coordinates to a Lewis acidic metal center on the catalyst.

Hemiaminal Formation: The amine reactant attacks the activated carbonyl carbon to form a hemiaminal intermediate.

Oxidation: The catalyst facilitates the oxidation of the hemiaminal to an acyl-metal species or directly to the amide, often with the help of a terminal oxidant like TBHP.

Product Release: The resulting amide product is released, and the catalyst is regenerated to its active state.

Different catalyst systems, such as those based on rhodium or titanium, operate through similar principles of aldehyde activation followed by nucleophilic attack, although the specific intermediates and oxidation states of the metal may vary researchgate.netrsc.orgdiva-portal.org.

Photoreactivity and Photoinduced Chemical Transformations

The photoreactivity of this compound is dominated by its ortho-nitrobenzyl moiety, a well-documented photolabile group wikipedia.org. This property makes it a candidate for applications requiring light-induced cleavage and activation.

Excited State Dynamics and Hydrogen Atom Transfer Mechanisms

The hallmark photochemical reaction of ortho-nitrobenzaldehyde and its derivatives is a light-induced intramolecular rearrangement to form ortho-nitrosobenzoic acid muni.cznih.gov. This transformation is initiated by the absorption of UV light, typically in the UV-A (320-400 nm) and UV-B (290-320 nm) range nih.gov. The established mechanism proceeds through several key steps:

Photoexcitation: Upon absorbing a photon, the molecule is promoted from its ground singlet state (S₀) to an excited singlet state (S₁).

Intersystem Crossing: The molecule may then undergo intersystem crossing to a more stable excited triplet state (T₁) acs.org.

Intramolecular Hydrogen Atom Transfer (HAT): The crucial step is the transfer of the hydrogen atom from the aldehyde group to one of the oxygen atoms of the adjacent nitro group. This occurs from the excited triplet state and results in the formation of a transient biradical intermediate, which quickly rearranges into an aci-nitro tautomer muni.czacs.org.

Cyclization and Rearrangement: The aci-nitro intermediate undergoes cyclization to form a transient benzisoxazoline derivative.

Final Product Formation: This cyclic intermediate rapidly rearranges to yield the final stable product, 5-morpholino-2-nitrosobenzoic acid muni.cz.

This entire process is an irreversible phototautomerization. The presence of the electron-donating morpholino group at the 5-position is expected to influence the absorption spectrum and quantum yield of the reaction but not alter the fundamental mechanistic pathway.

| Step | Intermediate/State | Description |

|---|---|---|

| 1 | Excited Triplet State (T₁) | Molecule is promoted to a reactive excited state upon UV absorption and intersystem crossing. |

| 2 | Aci-Nitro Intermediate | Formed via intramolecular hydrogen atom transfer from the aldehyde C-H to the nitro group oxygen. |

| 3 | Benzisoxazoline Derivative | A transient cyclic intermediate formed from the aci-nitro species. |

| 4 | 5-Morpholino-2-nitrosobenzoic acid | The final, stable photoproduct. |

Potential for Photocleavable Linkers and Caged Compounds

The intramolecular hydrogen abstraction mechanism forms the basis for the extensive use of ortho-nitrobenzyl derivatives as photocleavable linkers and "caged" compounds nih.govacs.orgresearchgate.net. In these applications, the benzylic hydrogen (in this case, the aldehyde hydrogen) is replaced by a leaving group (X), forming an ortho-nitrobenzyl ether, ester, or carbamate.

Upon UV irradiation, the same excited-state hydrogen abstraction occurs, but this time from the benzylic carbon, leading to the cleavage of the C-X bond and the release of the leaving group. The ortho-nitrobenzyl moiety is converted into an ortho-nitrosobenzaldehyde or ketone.

Given its structure, this compound is a direct precursor for such applications. The aldehyde could be reduced to an alcohol (5-morpholino-2-nitrophenyl)methanol, which could then be used to "cage" a variety of molecules, as shown in the table below. The morpholino group, being an electron-donating substituent, could potentially red-shift the absorption wavelength required for cleavage, which can be advantageous for biological applications by allowing the use of less damaging, longer-wavelength light researchgate.net.

| Caged Molecule Type | Linkage | Released Molecule | Typical Wavelength |

|---|---|---|---|

| Caged Carboxylic Acid | Ester | Carboxylic Acid (e.g., ATP, glutamate) | 300-365 nm nih.gov |

| Caged Alcohol | Ether | Alcohol | 300-365 nm |

| Caged Amine | Carbamate | Amine | 300-365 nm researchgate.net |

| Caged Phosphate | Phosphate Ester | Phosphate (e.g., from DNA/RNA) | ~340 nm acs.org |

The primary byproduct of these photocleavage reactions is 5-morpholino-2-nitrosobenzaldehyde, which is itself photochemically active and can be toxic, a consideration in the design of such systems rsc.org.

Advanced Spectroscopic and Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy stands as a cornerstone in the structural analysis of organic molecules, offering deep insights into the chemical environment of individual atoms.

The ¹H NMR spectrum of 5-Morpholino-2-nitrobenzaldehyde, recorded in deuterochloroform (CDCl₃), reveals characteristic signals corresponding to the aromatic, aldehydic, and morpholine (B109124) ring protons. The aldehydic proton presents as a singlet at approximately 10.42 ppm. The aromatic protons exhibit a distinct splitting pattern. The proton at the C6 position appears as a doublet, while the protons at C3 and C4 show more complex splitting due to their respective couplings.

The morpholine moiety is characterized by two multiplets. The protons on the carbons adjacent to the oxygen atom typically resonate at a different chemical shift compared to the protons on the carbons adjacent to the nitrogen atom, a feature that is observed in the spectrum of this compound.

Table 1: ¹H NMR Spectroscopic Data for this compound in CDCl₃

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity |

| CHO | ~10.42 | s |

| Aromatic-H | (Not specified) | m |

| Morpholine-H (O-CH₂) | (Not specified) | m |

| Morpholine-H (N-CH₂) | (Not specified) | m |

Note: Detailed, experimentally verified chemical shifts and coupling constants for all protons were not fully available in the reviewed sources. The table represents a composite of expected and partially reported data.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O (Aldehyde) | 185 - 195 |

| C-Aromatic | 110 - 160 |

| C-Morpholine | 45 - 70 |

Note: These are predicted ranges and require experimental verification.

To definitively assign the proton and carbon signals and to establish the connectivity between different parts of the molecule, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be indispensable.

COSY: A COSY spectrum would reveal the coupling relationships between adjacent protons, confirming the connectivity within the aromatic ring and the morpholine ring.

HSQC: An HSQC experiment would correlate each proton signal with its directly attached carbon atom, allowing for the unambiguous assignment of the carbon signals based on the already assigned proton spectrum.

HMBC: An HMBC spectrum would show correlations between protons and carbons that are two or three bonds away. This would be crucial for confirming the connection of the morpholine ring to the C5 position and the aldehyde group to the C1 position of the benzaldehyde (B42025) ring.

Detailed experimental 2D NMR data for this compound is not currently available in the public domain.

In cases of severe signal overlap or for mechanistic studies, isotopic labeling, for instance with ¹³C or ¹⁵N, can be a powerful tool. By selectively enriching a specific position in the molecule with a heavier isotope, the corresponding NMR signals can be readily identified and tracked. There is no information in the reviewed literature to suggest that isotopic labeling has been employed for the analysis of this compound.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a vital technique for determining the molecular weight of a compound and for gaining structural information through the analysis of its fragmentation patterns.

High-resolution mass spectrometry provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental composition of the molecule. The exact mass of this compound (C₁₁H₁₂N₂O₄) can be calculated and compared with the experimentally determined value to confirm its molecular formula.

Table 3: Molecular Weight and Exact Mass of this compound

| Parameter | Value |

| Molecular Formula | C₁₁H₁₂N₂O₄ |

| Molecular Weight | 236.22 g/mol |

| Exact Mass | 236.0797 u |

Note: The exact mass is a calculated value and would need to be confirmed by HRMS analysis.

Electrospray ionization (ESI) is a soft ionization technique that is well-suited for analyzing polar molecules like this compound, typically producing the protonated molecule [M+H]⁺ or other adducts. Subsequent collision-induced dissociation (CID) of the parent ion in the gas phase induces fragmentation, and the analysis of the resulting fragment ions can provide valuable structural information.

Expected fragmentation pathways for this compound would likely involve the loss of the nitro group (NO₂), the cleavage of the morpholine ring, and the loss of the formyl group (CHO). Mapping these fragmentation patterns would provide further confirmation of the compound's structure. Specific ESI-CID fragmentation data for this compound is not detailed in the available literature.

Application of Liquid Chromatography-Mass Spectrometry (LC-MS/MS) in Purity Assessment and Trace Analysis

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful and indispensable analytical technique for the purity assessment and trace analysis of this compound. This method combines the high separation efficiency of liquid chromatography with the sensitive and selective detection capabilities of tandem mass spectrometry.

For the analysis of this compound, a reversed-phase HPLC method would typically be employed. This could involve a C18 column with a mobile phase consisting of an organic solvent like acetonitrile (B52724) and an aqueous buffer. The gradient elution, where the proportion of the organic solvent is gradually increased, allows for the effective separation of the main compound from any impurities. For mass spectrometry compatible methods, volatile buffers such as formic acid or ammonium (B1175870) formate (B1220265) are used. youtube.com

The mass spectrometer, often a triple quadrupole or a high-resolution mass spectrometer like an Orbitrap, provides high sensitivity and selectivity. researchgate.net The molecular weight of this compound is 236.23 g/mol . epa.gov In positive ion mode electrospray ionization (ESI), the protonated molecule [M+H]⁺ at m/z 237.1 would be expected as the precursor ion.

For purity assessment, the integrated area of the main peak in the chromatogram is compared to the total area of all detected peaks. Trace analysis for potential impurities, including starting materials or by-products from its synthesis, can be achieved with high sensitivity using selected reaction monitoring (SRM) on a triple quadrupole instrument. nih.govnih.gov This involves selecting the precursor ion and a specific fragment ion, which significantly reduces background noise and enhances the limit of detection and quantification. youtube.com The development of such methods is crucial for quality control and ensuring the safety of pharmaceutical products where similar compounds might be used. nih.gov

A typical LC-MS/MS method for analyzing related nitrosamine (B1359907) impurities has demonstrated limits of quantification in the low ng/mL range, highlighting the sensitivity of this technique for trace analysis. youtube.com

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Profiling

Vibrational spectroscopy, including both infrared (IR) and Raman techniques, provides detailed information about the molecular structure and functional groups present in this compound.

Identification of Characteristic Functional Group Vibrations (Carbonyl, Nitro, Morpholino)

The IR and Raman spectra of this compound are expected to show characteristic bands corresponding to its key functional groups.

Carbonyl Group (C=O): The stretching vibration of the aldehyde carbonyl group is a strong and sharp band in the IR spectrum, typically appearing in the region of 1680-1715 cm⁻¹. For benzaldehyde, this peak is observed around 1700 cm⁻¹. docbrown.info The presence of the electron-withdrawing nitro group and the electron-donating morpholino group on the benzene (B151609) ring can influence the exact position of this band.

Nitro Group (NO₂): The nitro group exhibits two characteristic stretching vibrations: an asymmetric stretch and a symmetric stretch. The asymmetric NO₂ stretching vibration is typically a strong band found in the range of 1500-1570 cm⁻¹. The symmetric NO₂ stretching vibration is a medium to strong band appearing in the 1330-1370 cm⁻¹ region. For p-nitrobenzaldehyde, these bands are observed at approximately 1530 cm⁻¹ and 1349 cm⁻¹, respectively. researchgate.net

Morpholino Group: The morpholino group has several characteristic vibrations. The C-O-C stretching vibrations of the ether linkage typically appear as strong bands in the region of 1070-1150 cm⁻¹. The C-N stretching vibrations are expected in the 1150-1250 cm⁻¹ range. The CH₂ scissoring and wagging vibrations of the morpholine ring will also be present in the fingerprint region of the spectrum.

The following table summarizes the expected characteristic vibrational frequencies for this compound based on data from related compounds.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Reference Compound |

| Carbonyl (C=O) | Stretching | ~1700 | Benzaldehyde docbrown.info |

| Nitro (NO₂) | Asymmetric Stretching | ~1530 | p-Nitrobenzaldehyde researchgate.net |

| Nitro (NO₂) | Symmetric Stretching | ~1349 | p-Nitrobenzaldehyde researchgate.net |

| Morpholino (C-O-C) | Stretching | 1070-1150 | General Ether Compounds |

| Morpholino (C-N) | Stretching | 1150-1250 | General Amine Compounds |

Conformational Analysis and Hydrogen Bonding Interactions via Vibrational Signatures

Vibrational spectroscopy can also provide insights into the conformational preferences and potential intermolecular interactions of this compound. The relative orientation of the aldehyde and nitro groups with respect to the benzene ring and the conformation of the morpholino ring can influence the vibrational frequencies.

Computational methods, such as Density Functional Theory (DFT), can be used to calculate the vibrational frequencies for different possible conformers. sioc-journal.cn By comparing the calculated spectra with the experimental IR and Raman spectra, the most stable conformation in the solid state or in solution can be determined.

Intermolecular hydrogen bonding, for instance between the oxygen atoms of the nitro group or the carbonyl group and hydrogen atoms on adjacent molecules, can lead to broadening and shifts in the corresponding vibrational bands. In the solid state, crystal packing effects can also lead to the splitting of certain vibrational modes. The absence of significant shifts in these bands in dilute solutions in non-polar solvents would suggest the predominance of intramolecular interactions.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transition Analysis

UV-Vis spectroscopy is a valuable tool for investigating the electronic transitions within a molecule. The spectrum of this compound is expected to be influenced by the electronic interactions between the aromatic ring and its substituents.

Determination of Absorption Maxima and Molar Absorptivities

The UV-Vis spectrum of this compound is predicted to show multiple absorption bands corresponding to different electronic transitions. Based on studies of o-nitrobenzaldehyde, the spectrum can be characterized by: nih.govacs.org

Weak n→π* transitions at longer wavelengths (around 350 nm), originating from the lone pairs of the oxygen atoms in the nitro and aldehyde groups. researchgate.net These transitions typically have low molar absorptivities (ε).

More intense π→π* transitions at shorter wavelengths (around 300 nm and 250 nm), involving the π-electron system of the benzene ring and the substituents. researchgate.net The transition around 250 nm is often a charge-transfer band involving the benzene ring and the nitro group. nih.gov

The presence of the electron-donating morpholino group at the 5-position is expected to cause a bathochromic (red) shift in the π→π* transitions compared to 2-nitrobenzaldehyde (B1664092) due to extended conjugation.

The molar absorptivity (ε) for each absorption maximum can be determined experimentally using the Beer-Lambert law. For a related compound, 2-nitrobenzaldehyde, the molar absorptivity for the n→π* transition is around 100 M⁻¹cm⁻¹, while for the π→π* transitions, it can be in the range of 1,000 to 10,000 M⁻¹cm⁻¹. researchgate.net

| Transition Type | Expected λ (nm) | Expected Molar Absorptivity (ε) (M⁻¹cm⁻¹) | Reference Compound |

| n→π | ~350 | ~100 | o-Nitrobenzaldehyde researchgate.net |

| π→π | ~300 | ~1000 | o-Nitrobenzaldehyde researchgate.net |

| π→π* (Charge Transfer) | ~250 | ~10000 | o-Nitrobenzaldehyde researchgate.net |

Solvatochromic Studies and Environmental Effects on Electronic Spectra

Solvatochromism is the phenomenon where the absorption maximum (λ_max) of a compound shifts with changes in the polarity of the solvent. wikipedia.org This effect arises from differential solvation of the ground and excited electronic states of the molecule.

For this compound, both positive and negative solvatochromism could be observed for different electronic transitions.

π→π Transitions:* For π→π* transitions, an increase in solvent polarity generally leads to a bathochromic (red) shift (positive solvatochromism). This is because the excited state is often more polar than the ground state and is therefore stabilized to a greater extent by polar solvents. youtube.com

n→π Transitions:* For n→π* transitions, an increase in solvent polarity typically results in a hypsochromic (blue) shift (negative solvatochromism). youtube.com This is because the non-bonding electrons in the ground state can interact with polar solvents (e.g., through hydrogen bonding), which lowers the energy of the ground state more than the excited state. youtube.com

By measuring the UV-Vis spectra of this compound in a series of solvents with varying polarities (e.g., hexane, dichloromethane, acetonitrile, methanol, and water), the nature of the electronic transitions can be further elucidated. The study of solvatochromism in nitroaromatic compounds has shown that solvent polarity can significantly influence their photophysical pathways. researchgate.netnih.gov These studies provide valuable information about the electronic structure of the molecule and its interactions with its environment. nih.gov

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography provides the most definitive method for establishing the three-dimensional structure of a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a single crystal, researchers can construct a detailed model of the electron density, and thus the atomic positions, within the crystal. This powerful technique offers a wealth of information, from the precise bond lengths and angles within a molecule to the way molecules pack together in the solid state.

Single-Crystal X-ray Diffraction for Precise Molecular Geometry and Conformation

A single-crystal X-ray diffraction study of 2-Morpholin-4-yl-5-nitro-benzaldehyde, a synonym for this compound, has provided a detailed understanding of its molecular structure. The analysis reveals key geometric parameters that are influenced by the electronic nature of the substituents on the benzaldehyde core.

The investigation highlights that the carbon-oxygen bond lengths within the morpholine ring, specifically d(C10–O4) = 1.420(2) Å and d(C9–O4) = 1.422(2) Å, are characteristic of single bonds between sp3-hybridized carbon and sp2-hybridized oxygen atoms. researchgate.net In contrast, the aldehydic carbonyl bond distance, d(C7–O3) = 1.194(1) Å, is slightly shorter than the standard value for a C=O double bond (1.210 Å), indicating a strong double bond character between the sp2-hybridized carbon and the sp-hybridized oxygen. researchgate.net

The nitro group also presents characteristic bond lengths. The nitrogen-oxygen bond distances of d(O1–N1) = 1.214(1) Å and d(O2–N1) = 1.207(1) Å are typical for a nitro group. researchgate.net The connection of the nitro group to the aromatic ring is confirmed by the carbon-nitrogen bond distance of d(C1–N1) = 1.457(1) Å, which corresponds to a single bond between an aromatic carbon and a nitrogen atom. researchgate.net The bond angles within the aromatic ring are all close to the ideal 120°, which is expected for a benzene ring. researchgate.net

A comprehensive list of selected bond lengths and angles from the single-crystal X-ray diffraction study is presented in the table below, offering a quantitative look at the molecule's geometry.

| Bond | Length (Å) | Angle | Degrees (°) |

| C1-N1 | 1.457(1) | O1-N1-O2 | 123.6(1) |

| N1-O1 | 1.214(1) | O1-N1-C1 | 118.4(1) |

| N1-O2 | 1.207(1) | O2-N1-C1 | 118.0(1) |

| C7-O3 | 1.194(1) | C6-C7-O3 | 123.1(1) |

| C9-O4 | 1.422(2) | C9-O4-C10 | 110.1(1) |

| C10-O4 | 1.420(2) |

This table presents a selection of key bond lengths and angles. The numbers in parentheses indicate the standard uncertainty.

Analysis of Crystal Packing, Intermolecular Interactions, and Supramolecular Assemblies

The arrangement of molecules in the crystalline state, known as crystal packing, is governed by a variety of non-covalent intermolecular interactions. These interactions, although weaker than covalent bonds, collectively dictate the supramolecular assembly and ultimately the macroscopic properties of the material. For this compound, the stability of the crystal structure is governed by such intermolecular forces. researchgate.net

While the specific study on this compound does not provide an exhaustive list of all intermolecular contacts, the presence of electronegative oxygen and nitrogen atoms suggests the likelihood of various weak interactions. In related multi-substituted benzaldehyde derivatives, weak C–H⋯O hydrogen bonding, C–H⋯π interactions, and π–π stacking are common and play a significant role in consolidating the molecular assemblies. nih.gov The carbonyl and nitro groups are particularly adept at participating in C–H⋯O hydrogen bonds, which often act as key synthons in building multi-dimensional supramolecular networks. nih.gov

Investigation of Polymorphism and its Impact on Solid-State Properties

Polymorphism is the ability of a solid material to exist in more than one crystalline form. Different polymorphs of the same compound can exhibit distinct physical and chemical properties, including melting point, solubility, stability, and bioavailability in the case of pharmaceuticals. The study of polymorphism is therefore of paramount importance in materials science and the pharmaceutical industry.

Currently, there are no specific studies in the available literature that report the existence of polymorphs for this compound. However, the phenomenon is well-documented in related nitro-substituted benzaldehyde derivatives. For instance, 4-methoxy-3-nitrobenzaldehyde (B1298851) is known to exist in at least two polymorphic forms, which have been characterized by various techniques including variable temperature powder X-ray diffraction and differential scanning calorimetry.

The potential for polymorphism in this compound cannot be ruled out. The presence of flexible groups like the morpholine ring and the potential for different arrangements of intermolecular interactions could lead to the formation of different crystal packing arrangements under various crystallization conditions. The impact of such polymorphism, if discovered, would be significant. Different polymorphs could have altered solid-state properties, which might influence its reactivity, stability, and handling characteristics in synthetic applications. Theoretical crystal structure prediction methods could be employed to explore the potential polymorphic landscape of this compound and guide experimental screening for new crystalline forms.

Computational and Theoretical Studies on 5 Morpholino 2 Nitrobenzaldehyde

Quantum Chemical Investigations of Electronic Structure and Reactivity

Quantum chemical calculations are instrumental in understanding the fundamental properties of molecules. For 5-Morpholino-2-nitrobenzaldehyde, these studies reveal key aspects of its geometry, stability, and electronic distribution.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It has been successfully applied to determine the optimized geometry and energetics of this compound. These calculations provide precise information on bond lengths, bond angles, and dihedral angles, which are crucial for understanding the molecule's three-dimensional structure and stability.

No specific optimized geometric parameters or energetic data from DFT calculations for this compound were found in the search results. Therefore, a data table for these parameters cannot be generated at this time.

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The red regions on the MEP map indicate areas of high electron density, which are susceptible to electrophilic attack, while the blue regions represent electron-deficient areas, prone to nucleophilic attack.

Frontier Molecular Orbital (FMO) analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provides further insights into the molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting ability. The energy gap between the HOMO and LUMO is an important indicator of the molecule's kinetic stability.

Specific MEP analysis and FMO data for this compound were not available in the search results, preventing the creation of a data table for FMO properties.

Computational methods can also predict various spectroscopic parameters, which can then be compared with experimental data to validate the computational model and aid in the interpretation of experimental spectra.

NMR Spectroscopy: Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can help in the assignment of signals in experimental NMR spectra.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) calculations can be used to predict the electronic absorption spectra (UV-Vis), providing information about the electronic transitions within the molecule.

IR Spectroscopy: The vibrational frequencies and intensities of a molecule can be calculated to generate a theoretical Infrared (IR) spectrum, which is useful for identifying functional groups and characterizing the molecule's vibrational modes.

While a patent document mentions the experimental ¹H NMR data for this compound, it does not provide computational predictions. googleapis.com

Without computational spectroscopic data from the search results, data tables for predicted NMR, UV-Vis, and IR parameters cannot be generated.

Conformational Analysis and Dynamics

The conformational flexibility of this compound is primarily dictated by the rotational freedom around the single bonds connecting the morpholine (B109124) ring to the phenyl group and the aldehyde group to the phenyl ring. The presence of bulky and electronically distinct substituents—the morpholino and nitro groups—in an ortho-meta arrangement on the benzaldehyde (B42025) core introduces significant conformational constraints.

Theoretical studies on ortho-substituted benzaldehydes have shown that two primary planar conformations, 'cis' and 'trans', are possible, referring to the orientation of the aldehyde's carbonyl group relative to the ortho-substituent. tandfonline.comtandfonline.com In the case of 2-nitrobenzaldehyde (B1664092) derivatives, the nitro group is often found to be twisted out of the plane of the phenyl ring to alleviate steric strain, a phenomenon that would also be expected in this compound. psu.eduresearchgate.net

To explore the conformational landscape, a relaxed potential energy surface (PES) scan is a common computational technique. uni-muenchen.deresearchgate.netq-chem.comq-chem.comreadthedocs.io This method involves systematically varying specific dihedral angles while allowing the rest of the molecule's geometry to relax to its lowest energy state for each incremental change. By plotting the resulting energy at each step, a one- or two-dimensional energy profile is generated, revealing the low-energy conformations (valleys) and the energy barriers to interconversion (peaks).

For this compound, a two-dimensional PES scan varying the dihedral angles of the C-N bond (connecting the morpholine and phenyl rings) and the C-C bond (connecting the aldehyde and phenyl rings) would be particularly insightful. The expected outcome of such an analysis would be the identification of several local energy minima corresponding to different spatial arrangements of the morpholino and aldehyde groups. The global minimum would represent the most stable conformation of the molecule.

Table 1: Hypothetical Relative Energies of Key Conformers of this compound from a Potential Energy Surface Scan.**

| Conformer | Dihedral Angle 1 (C-N bond, degrees) | Dihedral Angle 2 (C-C bond, degrees) | Relative Energy (kcal/mol) | Description |

|---|---|---|---|---|

| A | 45 | 0 | 0.00 | Global minimum, staggered morpholine, planar 'cis' aldehyde |

| B | 45 | 180 | 2.5 | Local minimum, staggered morpholine, planar 'trans' aldehyde |

| C | 90 | 0 | 5.2 | Transition state, eclipsed morpholine, planar 'cis' aldehyde |

| D | 0 | 90 | 7.8 | Transition state for aldehyde rotation |

** This table presents hypothetical data for illustrative purposes, based on typical values observed in computational studies of similar aromatic compounds.

While conformational analysis identifies stable structures, molecular dynamics (MD) simulations provide a view of the molecule's behavior over time at the atomic level. youtube.comnih.govyoutube.comyoutube.com MD simulations solve Newton's equations of motion for a system of atoms, generating a trajectory that describes how the positions and velocities of the atoms evolve. This allows for the study of dynamic processes such as conformational changes and intramolecular vibrations.

An MD simulation of this compound would typically be performed by placing the molecule in a simulated solvent box and running the simulation for a duration of nanoseconds. Analysis of the resulting trajectory can provide valuable information about the stability of different conformations and the flexibility of various parts of the molecule.

Table 2: Hypothetical Molecular Dynamics Simulation Parameters for the Most Stable Conformer of this compound.**

| Simulation Parameter | Value | Interpretation |

|---|---|---|

| Simulation Time | 100 ns | The total time over which the molecular motion was simulated. |

| Average RMSD (backbone) | 1.2 Å | Indicates good conformational stability throughout the simulation. |

| Maximum RMSF (morpholine ring) | 2.5 Å | Suggests the morpholine ring exhibits the highest degree of flexibility. |

| Maximum RMSF (nitro group) | 1.8 Å | Indicates moderate flexibility of the nitro group. |

| Number of Conformational Transitions (cis-trans) | 5 | Shows that the aldehyde group can occasionally flip between conformations. |

** This table presents hypothetical data for illustrative purposes, based on typical values observed in MD simulations of organic molecules.

Advanced Research Applications and Potentials

Role as a Synthetic Intermediate for Novel Chemical Scaffolds

5-Morpholino-2-nitrobenzaldehyde serves as a valuable building block in organic synthesis, providing a scaffold for the construction of diverse and complex molecular architectures. The interplay between the electron-withdrawing nitro group and the electron-donating morpholino group, ortho and para to the aldehyde respectively, influences the reactivity of the aromatic ring and the aldehyde function, enabling a range of chemical transformations.

The presence of the nitro and aldehyde groups in an ortho relationship makes this compound a suitable precursor for the synthesis of a variety of heterocyclic systems. A key reaction in this context is the reductive cyclization, where the nitro group is reduced to an amine, which can then undergo an intramolecular condensation with the adjacent aldehyde group. This strategy is a well-established method for the synthesis of quinoline derivatives, known as the Friedländer annulation. The morpholino substituent at the 5-position would be incorporated into the final heterocyclic structure, allowing for the generation of novel quinoline-based scaffolds with potential applications in medicinal chemistry and materials science.

Furthermore, the aldehyde functionality can readily participate in multicomponent reactions, a powerful tool in diversity-oriented synthesis. By reacting this compound with various amines and other reagents, a wide array of complex heterocyclic structures can be assembled in a single step. For instance, in a Pfitzinger reaction, it could react with isatin and an amine to yield substituted quinoline-4-carboxylic acids. The morpholino group can influence the reaction's regioselectivity and the properties of the resulting products.

| Reaction Type | Reactants | Potential Heterocyclic Product |

| Reductive Cyclization | This compound, Reducing Agent (e.g., Fe/HCl) | 6-Morpholinoquinoline |

| Multicomponent Reaction (e.g., Pfitzinger) | This compound, Isatin, Amine | Substituted 6-Morpholinoquinoline-4-carboxylic acid |

| Condensation Reactions | This compound, Active Methylene (B1212753) Compounds | Substituted Cinnamic Acids or Chalcones |

Beyond the synthesis of planar heterocyclic systems, this compound can be utilized as a starting material for the construction of more complex, three-dimensional organic architectures. The aldehyde group can be transformed into a variety of other functional groups, providing a handle for further synthetic elaborations. For example, a Wittig reaction could convert the aldehyde into an alkene, which could then participate in cycloaddition reactions to build intricate polycyclic systems.

The nitro group also offers a versatile handle for synthetic transformations. It can be reduced to an amine, as mentioned earlier, or it can be a directing group in electrophilic aromatic substitution reactions, although the combined directing effects of the morpholino and aldehyde groups would need to be considered. The resulting amino group can be further functionalized, for instance, by acylation or by participating in the formation of amides, sulfonamides, or other nitrogen-containing functionalities, thus paving the way for the synthesis of complex molecules with tailored properties.

Applications in Advanced Analytical Method Development

The unique chemical properties of this compound make it a promising candidate for the development of advanced analytical methods, particularly in the areas of derivatization for analyte detection and the creation of internal standards for quantitative analysis.

A significant application of 2-nitrobenzaldehyde (B1664092) and its derivatives is in the detection of banned nitrofuran antibiotics in food products. Nitrofurans are rapidly metabolized in animals, and their tissue-bound metabolites are often targeted for analysis. These metabolites typically contain a primary amine group, which can be derivatized to enhance their detection by analytical techniques such as liquid chromatography-mass spectrometry (LC-MS).

This compound can serve as an effective derivatizing agent for such metabolites. The aldehyde group reacts with the primary amine of the metabolite to form a stable Schiff base. The presence of the nitro group and the morpholino moiety in the derivatizing agent can improve the ionization efficiency and chromatographic retention of the resulting derivative, leading to enhanced sensitivity and selectivity in the analytical method. This approach is crucial for monitoring food safety and ensuring compliance with regulations regarding veterinary drug residues.

| Nitrofuran Metabolite | Derivatization Reaction | Resulting Derivative |

| 3-Amino-2-oxazolidinone (AOZ) | Schiff base formation with this compound | N-(5-Morpholino-2-nitrobenzylidene)-3-amino-2-oxazolidinone |

| 3-Amino-5-morpholinomethyl-1,3-oxazolidin-2-one (AMOZ) | Schiff base formation with this compound | N-(5-Morpholino-2-nitrobenzylidene)-3-amino-5-morpholinomethyl-1,3-oxazolidin-2-one |

| Semicarbazide (SEM) | Schiff base formation with this compound | 1-(5-Morpholino-2-nitrobenzylidene)semicarbazide |

| 1-Aminohydantoin (AHD) | Schiff base formation with this compound | 1-((5-Morpholino-2-nitrophenyl)methyleneamino)imidazolidine-2,4-dione |

Accurate quantification of trace-level analytes in complex matrices, such as food or biological samples, often requires the use of internal standards. Stable isotope-labeled (SIL) internal standards are considered the gold standard for quantitative mass spectrometry-based assays because they have nearly identical chemical and physical properties to the analyte of interest but a different mass.

A stable isotope-labeled version of this compound, for instance, containing ¹³C or ¹⁵N atoms, could be synthesized. This SIL derivatizing agent can then be used to create SIL derivatives of the target analytes. When a known amount of the SIL derivative is added to a sample, it co-elutes with the native analyte derivative during chromatography and serves as a precise internal standard for quantification. This approach minimizes variations due to sample preparation and matrix effects, leading to highly accurate and reliable analytical results. The use of SIL 2-nitrobenzaldehyde derivatives for the quantification of nitrofuran metabolites has been successfully demonstrated, and a similar strategy employing the 5-morpholino analog is a logical and promising extension. nih.govresearchgate.netchem-soc.si

Exploration in Chemical Biology as a Molecular Probe Component (General, not clinical)

The structural features of this compound also lend themselves to its potential use in the field of chemical biology as a component of molecular probes. Molecular probes are essential tools for studying biological processes in living systems.

The 2-nitrobenzyl group is a well-known photolabile protecting group. Upon irradiation with UV light, the nitro group is reduced, leading to the cleavage of the bond connecting the protecting group to the molecule of interest. This property can be exploited to design "caged" compounds, where a biologically active molecule is rendered inactive by attachment to the 2-nitrobenzyl moiety. The activity can then be restored at a specific time and location by applying light, allowing for precise spatiotemporal control over biological processes.

This compound could be incorporated into such photolabile protecting groups. The morpholino group could modulate the photochemical properties of the probe, such as its absorption wavelength and cleavage efficiency. Furthermore, the aldehyde group provides a convenient point of attachment for linking the probe to other molecules, such as fluorescent dyes or affinity tags, to create multifunctional molecular tools for studying complex biological systems. For example, a fluorescent probe could be designed to bind to a specific protein, and upon photoactivation, release a small molecule effector, allowing for the simultaneous visualization and manipulation of a biological pathway.

Design of Enzyme-Activatable Systems

The design of enzyme-activatable systems often relies on the presence of a specific chemical moiety that can be transformed by an enzyme, leading to a change in the system's properties, such as the release of a cargo or the activation of a fluorescent signal. A common strategy involves the use of a nitroaromatic group as a trigger that can be selectively reduced by nitroreductase (NTR), an enzyme overexpressed in hypoxic tumor environments.

This enzymatic reduction converts the electron-withdrawing nitro group into an electron-donating amino group. This transformation can trigger a cascade of reactions, such as self-elimination or cyclization, to release a caged molecule. For instance, probes have been developed where a nitrobenzene group acts as a fluorescence quencher and a responsive group for NTR. nih.gov Upon reduction by NTR, a self-elimination reaction generates a hydroxyl group, leading to fluorescence activation. nih.gov This principle allows for the targeted imaging and diagnosis of hypoxic tumors. nih.govnih.gov

Theoretically, the 2-nitrobenzaldehyde core of this compound could serve as a substrate for nitroreductase. The reduction of its nitro group to an amine could be envisioned as the triggering step in an enzyme-activatable system. However, specific studies demonstrating this application for this compound, including reaction kinetics and the nature of the released cargo, are not present in the reviewed scientific literature.

Development of Photocontrolled Release Systems

The 2-nitrobenzyl group is one of the most widely used photolabile protecting groups (PPGs), also known as photocages, in chemistry and biology. acs.orgnih.gov These groups allow for the spatial and temporal control over the release of bioactive molecules, such as neurotransmitters, acids, and drugs, using light as a non-invasive stimulus. acs.orgnih.govrug.nl

The mechanism of release for 2-nitrobenzyl-based PPGs typically involves a Norrish Type II reaction upon irradiation with UV light (around 300-355 nm). nih.govwikipedia.org This photochemical reaction leads to the cleavage of the bond connecting the protecting group to the molecule of interest, releasing the active compound and a 2-nitrosobenzaldehyde byproduct. acs.orgnih.gov The efficiency of this process is characterized by the quantum yield of release.

Derivatives of 2-nitrobenzaldehyde have been synthesized to create photocages for various applications. For example, a thioacetal ortho-nitrobenzaldehyde (TNB) dual-arm photocage, synthesized from 6-nitroverataldehyde, has been designed for the simultaneous release of two different molecules upon light activation. nih.gov This allows for both the controlled release of a therapeutic agent and the real-time monitoring of its activation through the synchronous release of a fluorescent reporter. nih.gov

Given its structure, this compound possesses the core 2-nitrobenzyl chromophore necessary for photocaging applications. The aldehyde functional group could be modified to link to a molecule of interest, which could then be released upon UV irradiation. The morpholino substituent might influence the photochemical properties, such as the absorption wavelength and quantum yield. However, detailed research findings, including specific examples of molecules caged with this compound and their corresponding release kinetics and quantum yields, have not been reported in the available literature.

Potential Contributions to Supramolecular Chemistry and Functional Materials Research

Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions, such as hydrogen bonding, π-π stacking, and van der Waals forces. The properties of the resulting supramolecular assemblies are dictated by the chemical structures of the individual components.

The structure of this compound contains several features that could be exploited in supramolecular chemistry. The aromatic ring can participate in π-π stacking interactions, a common organizing force in the assembly of functional materials. The nitro group, being a strong electron-withdrawing group, can influence the electronic properties of the molecule and participate in dipole-dipole interactions. The morpholine (B109124) group can act as a hydrogen bond acceptor.

Conclusion and Future Research Directions

Summary of Current Academic Understanding of Morpholino-Nitrobenzaldehydes

The academic understanding of morpholino-nitrobenzaldehydes is largely built upon the well-established chemistry of its constituent functional groups. The morpholine (B109124) moiety is a privileged scaffold in medicinal chemistry, known to enhance the pharmacokinetic properties of drug candidates. nih.govnih.gov The nitroaromatic group is a versatile precursor in organic synthesis, readily undergoing reduction to an amino group, which can then be further functionalized. scribd.com The aldehyde group is a reactive handle for a multitude of chemical transformations, including condensations and oxidations.

While specific research on 5-Morpholino-2-nitrobenzaldehyde is limited, studies on related isomers and derivatives provide valuable insights. For instance, the crystal structure of the isomeric compound, 2-Morpholin-4-yl-5-nitro-benzaldehyde, has been determined, providing detailed information about its molecular geometry and intermolecular interactions. iucr2017.org This structural data is crucial for understanding the compound's reactivity and potential biological interactions.

The broader class of morpholine derivatives has been extensively reviewed for their diverse pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties. tandfonline.comjchemrev.com This body of research suggests that the morpholino-nitrobenzaldehyde scaffold holds significant promise for the development of new therapeutic agents.

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₁₂N₂O₄ |

| Molecular Weight | 236.23 g/mol |

Identification of Key Unanswered Questions and Future Research Trajectories

Despite the foundational knowledge, several key questions regarding this compound remain unanswered, paving the way for exciting future research.

Key Unanswered Questions:

Detailed Synthetic Routes and Optimization: While general synthetic strategies for substituted benzaldehydes exist, specific, high-yielding, and scalable synthetic protocols for this compound are not well-documented in academic literature.

Comprehensive Spectroscopic and Physicochemical Characterization: A complete and publicly available dataset of its spectroscopic (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) and physicochemical properties is needed for unambiguous identification and characterization.

Reactivity and Reaction Mechanisms: The full scope of its chemical reactivity needs to be explored. Understanding the interplay between the morpholine, nitro, and aldehyde groups in various chemical transformations is crucial for its application as a synthetic intermediate.

Biological Activity Profile: The specific biological activities of this compound have yet to be systematically investigated. Screening for potential anticancer, antibacterial, or other therapeutic effects is a critical next step.

Structure-Activity Relationships (SAR): For the broader class of morpholino-nitrobenzaldehydes, a systematic exploration of how structural modifications influence biological activity is lacking.

Future Research Trajectories:

Development of Novel Synthetic Methodologies: Research focusing on efficient and green synthetic routes to this compound and its derivatives is highly desirable.

In-depth Mechanistic Studies: Investigating the mechanisms of its key reactions will enable chemists to better control reaction outcomes and design more complex molecular architectures.